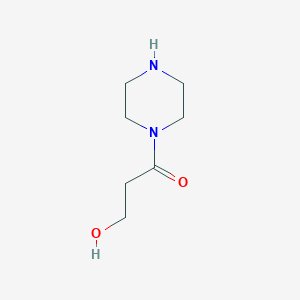

3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-hydroxy-1-piperazin-1-ylpropan-1-one |

InChI |

InChI=1S/C7H14N2O2/c10-6-1-7(11)9-4-2-8-3-5-9/h8,10H,1-6H2 |

InChI Key |

HGSDPPKIASRECG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 3 Hydroxy 1 Piperazin 1 Yl Propan 1 One

Established Synthetic Routes and Reaction Cascades

The primary synthetic strategies involve the acylation of piperazine (B1678402) with a derivative of 3-hydroxypropanoic acid. The main challenge in this synthesis is the symmetrical nature of piperazine, which contains two secondary amine groups, creating the potential for undesired double acylation. nih.gov To address this, two principal pathways have been established: direct acylation with control of stoichiometry and a more refined protecting group strategy.

The synthesis begins with commercially available and relatively inexpensive starting materials. The key precursors are:

Piperazine or a protected derivative: Unsubstituted piperazine is readily available. However, to achieve selective mono-acylation, a protected form such as 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) is frequently employed. nih.gov The Boc group effectively "blocks" one of the nitrogen atoms, ensuring that the acylation reaction occurs only at the other, unprotected nitrogen. nih.gov

3-Hydroxypropanoic acid or an activated derivative: The three-carbon acylating agent can be used as the carboxylic acid itself, requiring an activating agent to facilitate amide bond formation. Alternatively, it can be converted into a more reactive intermediate, such as an acyl chloride (3-hydroxypropanoyl chloride) or an ester, prior to reaction with piperazine. nih.govgoogle.com

The central step in the synthesis is the creation of the C-N amide bond. This is typically achieved through one of two well-established methods:

Acylation with an Activated Carboxylic Acid Derivative: This method involves reacting piperazine with a highly reactive derivative of 3-hydroxypropanoic acid, such as an acyl chloride. This reaction is generally rapid but can be difficult to control, often leading to a mixture of mono- and di-acylated products. nih.govnih.gov

Coupling Agent-Mediated Amidation: A more common and controllable approach involves the direct coupling of 3-hydroxypropanoic acid with piperazine (or, more strategically, 1-Boc-piperazine) in the presence of a coupling agent. nih.govacgpubs.org These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. This method is widely used in peptide synthesis and is favored for its mild conditions and high yields. luxembourg-bio.comresearchgate.net

Below is a table of common coupling systems used for this type of transformation.

| Coupling Reagent | Additive | Full Name | Role of Additive |

| EDCl (or EDC) | HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | 1-Hydroxybenzotriazole |

| DCC | HOBt | N,N′-Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole |

| HATU | DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | N,N-Diisopropylethylamine |

| DEPBT | - | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | - |

The sequence of introducing the key functional groups is critical for a successful synthesis. The hydroxyl group is typically present on the acylating agent from the start. The main strategic choice involves the management of the piperazine moiety.

Direct Acylation Strategy: In this approach, an excess of piperazine is reacted with the 3-hydroxypropanoyl derivative. nih.gov Le Chatelier's principle dictates that using a large excess of the diamine statistically favors the formation of the mono-acylated product over the di-acylated byproduct. nih.gov However, this requires a subsequent, often challenging, purification step to remove the unreacted piperazine and any di-acylated side product. nih.gov

Protecting Group Strategy: This is a more robust and widely used method. nih.gov The synthesis proceeds in two key steps:

Coupling: 1-Boc-piperazine is reacted with 3-hydroxypropanoic acid using a coupling agent like EDCl/HOBt to form the intermediate, tert-butyl 4-(3-hydroxypropanoyl)piperazine-1-carboxylate.

Deprotection: The Boc protecting group is removed from the intermediate under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final product, 3-Hydroxy-1-(piperazin-1-yl)propan-1-one. nih.gov

Advanced Synthetic Techniques and Scalability Considerations

Scaling the synthesis of this compound from laboratory to industrial production requires the consideration of advanced manufacturing technologies to ensure efficiency, safety, and consistency. nih.gov

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages over traditional batch processing for reactions like the acylation of piperazine. purdue.edu The use of continuous flow reactors, such as plug flow reactors (PFRs), provides superior control over reaction parameters. d-nb.info

Key benefits include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow systems allows for efficient dissipation of heat generated during the exothermic acylation reaction, preventing temperature spikes that can lead to by-product formation. purdue.edu

Improved Mixing: Precise and rapid mixing of reactants ensures a homogeneous reaction environment, leading to more consistent product quality and higher yields.

Increased Safety: The small reaction volume at any given time minimizes the risks associated with handling potentially reactive intermediates or exothermic processes. tue.nl

Scalability: Scaling up production is achieved by extending the operational time of the reactor or by "numbering-up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors. nih.gov

The table below provides a comparative overview of batch versus continuous flow synthesis for a representative amide formation.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Synthesis |

| Reaction Time | Hours | Minutes tue.nl | Significant reduction in processing time, increasing throughput. |

| Temperature Control | Prone to hotspots | Precise and uniform (±1 °C) | Minimizes thermal degradation and side reactions. mdpi.com |

| Yield | Variable | Often higher and more consistent | Improved control over stoichiometry and residence time. mdpi.com |

| Safety | Higher risk with large volumes | Inherently safer with small volumes | Reduced risk of thermal runaway and exposure. |

| Scalability | Complex, requires process redesign | Straightforward (time or numbering-up) | Faster transition from lab to production scale. nih.gov |

Purification and Isolation Methodologies in Complex Syntheses

The purification of this compound from a complex reaction mixture is crucial for obtaining a product of high purity. The basic nature of the piperazine nitrogen allows for specific and effective purification strategies.

Acid-Base Extraction: This is a primary purification step. The reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The basic product will be protonated and move to the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified, and the free-base product can be re-extracted into an organic solvent.

Crystallization of a Salt: A highly effective method for purification and isolation is the formation of a pharmaceutically acceptable salt, such as the hydrochloride salt. bldpharm.com Adding hydrochloric acid to a solution of the crude product can induce the crystallization of this compound hydrochloride, a solid that can be easily isolated by filtration. This process is often highly selective and can significantly enhance purity.

Column Chromatography: For laboratory-scale synthesis or when very high purity is required, silica (B1680970) gel column chromatography can be employed. A polar solvent system, often containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727)/dichloromethane, is used to elute the compound from the silica, separating it from less polar by-products and non-polar impurities.

Recrystallization: The final solid product, either as the free base or a salt, can be further purified by recrystallization from a suitable solvent or solvent mixture to remove minor impurities.

The following table details the principles behind these common purification techniques.

| Methodology | Principle | Applicability | Key Outcome |

| Acid-Base Extraction | Differential solubility of the basic compound and its protonated salt form in aqueous and organic phases. | Initial crude workup to remove non-basic impurities. | Separation of the basic product from neutral or acidic impurities. |

| Salt Formation & Crystallization | Formation of a crystalline ionic salt (e.g., hydrochloride) with enhanced stability and defined properties. google.com | Isolation and high-purity final product preparation. | High purity solid product, easy to handle and filter. bldpharm.com |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) based on polarity. | Removal of closely related impurities with similar solubility. | Isolation of highly pure compound, suitable for analytical standards. |

| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures. | Final polishing step to achieve maximum purity. | Removal of trace impurities incorporated in the crystal lattice. |

Chemical Reactivity and Derivatization Studies of 3 Hydroxy 1 Piperazin 1 Yl Propan 1 One

Functional Group Transformations of the Hydroxyl Moiety

The primary hydroxyl group in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a prime site for various functional group transformations, including oxidation to carbonyls and conversion into esters and ethers.

Oxidation Reactions to Carbonyls

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde, 3-oxo-1-(piperazin-1-yl)propan-1-one, or the carboxylic acid, 2-(piperazin-1-ylcarbonyl)acetic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents are typically employed for the selective formation of the aldehyde, while stronger oxidizing agents will lead to the carboxylic acid.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. For the oxidation to carboxylic acids, stronger reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are generally used. The choice of solvent and temperature is crucial to control the selectivity of the reaction and avoid over-oxidation or side reactions.

Table 1: Oxidation Reactions of Primary Alcohols

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (B109758) (DCM), room temperature |

| Dess-Martin periodinane | Aldehyde | Dichloromethane (DCM), room temperature |

| Potassium permanganate (KMnO4) | Carboxylic acid | Basic aqueous solution, heat |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. This reaction, known as esterification, is often catalyzed by an acid or a coupling agent. For instance, the reaction with an acid chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a straightforward route to the corresponding ester.

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Carboxylic acid, Acid catalyst (e.g., H2SO4) | Ester |

| Esterification | Acid chloride, Base (e.g., Pyridine) | Ester |

Reactions Involving the Propan-1-one Carbonyl Group

The carbonyl group of the propan-1-one moiety is susceptible to nucleophilic attack and can undergo reduction to form an alcohol or participate in condensation and addition reactions to create new carbon-carbon bonds.

Reduction to Alcohol Derivatives

The ketone functionality can be reduced to a secondary alcohol, yielding 1-(piperazin-1-yl)propane-1,3-diol. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). organic-chemistry.org This reagent is mild enough not to affect the amide-like carbonyl of the piperazine (B1678402) ring and is typically used in alcoholic solvents like methanol (B129727) or ethanol. youtube.comgoogle.com The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon.

Table 3: Reduction of Ketones to Alcohols

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium borohydride (NaBH4) | Methanol or Ethanol | Secondary Alcohol |

Condensation and Addition Reactions

The carbonyl group can serve as an electrophile in various condensation and addition reactions. A notable example is the Wittig reaction, which converts ketones into alkenes. nih.govrsc.orgreddit.com This reaction involves a phosphorus ylide, which acts as a nucleophile, attacking the carbonyl carbon. The resulting intermediate collapses to form an alkene and triphenylphosphine (B44618) oxide. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction using phosphonate (B1237965) carbanions, is also a powerful tool for alkene synthesis, often favoring the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comyoutube.comconicet.gov.arorganic-chemistry.org

Piperazine Ring Modifications and Substitutions

The secondary amine of the piperazine ring is a versatile handle for a variety of modifications, including N-alkylation and N-arylation, significantly expanding the chemical space of derivatives.

Direct N-alkylation of piperazine can be achieved by reaction with alkyl halides. However, to avoid dialkylation, it is often advantageous to use a protecting group on one of the nitrogen atoms or to employ specific reaction conditions. researchgate.netgoogle.com Reductive amination offers an alternative route for N-alkylation, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.govmdpi.com

N-arylation of the piperazine ring can be accomplished through modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a widely used method for forming carbon-nitrogen bonds between aryl halides and amines. researchgate.netnih.govresearchgate.netnih.gov This reaction is known for its broad substrate scope and functional group tolerance. Another powerful method is the Chan-Lam coupling, which utilizes a copper catalyst to couple amines with aryl boronic acids. nih.gov

Table 4: N-Arylation of Piperazine Derivatives

| Reaction | Catalyst | Arylating Agent | Base | Solvent |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd2(dba)3) with a phosphine (B1218219) ligand | Aryl halide (e.g., Ar-Br) | Strong base (e.g., NaOtBu) | Toluene or Dioxane |

These diverse chemical transformations highlight the potential of this compound as a versatile building block in medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships through targeted derivatization.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the piperazine moiety of this compound makes it a prime site for N-alkylation and N-acylation reactions. These reactions are fundamental in expanding the molecular complexity and introducing a variety of functional groups.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the piperazine ring. This is typically achieved by reacting the parent compound with an alkyl halide. For instance, the synthesis of 1-(4-alkylpiperazin-1-yl)-3-hydroxypropan-1-one derivatives can be accomplished through this method. The reaction of this compound with a suitable alkyl halide, in the presence of a base to neutralize the hydrogen halide formed, leads to the desired N-alkylated product. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions.

N-Acylation introduces an acyl group to the piperazine nitrogen, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides. For example, the synthesis of 1-(4-acetyl-piperazin-1-yl)-3-hydroxy-propan-1-one can be achieved by treating this compound with acetyl chloride or acetic anhydride (B1165640). These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. A patent describes the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine, a structurally related compound, by reacting 4-hydroxyphenyl piperazine dihydrobromide with acetic anhydride in an ethanol-water solution with potassium carbonate as the base, achieving a yield of over 85%. google.com This provides a procedural basis for the acylation of similar piperazine-containing compounds.

| Reagent | Product | Reaction Type |

| Alkyl Halide (R-X) | 1-(4-Alkylpiperazin-1-yl)-3-hydroxypropan-1-one | N-Alkylation |

| Acyl Chloride (R-COCl) | 1-(4-Acylpiperazin-1-yl)-3-hydroxypropan-1-one | N-Acylation |

| Acetic Anhydride | 1-(4-Acetylpiperazin-1-yl)-3-hydroxypropan-1-one | N-Acylation |

Introduction of Diverse Aromatic and Heterocyclic Substituents

Building upon the foundational N-alkylation and N-acylation reactions, a primary focus of derivatization has been the introduction of various aromatic and heterocyclic moieties onto the piperazine ring. This strategy is widely employed to explore the structure-activity relationships of the resulting compounds.

The synthesis of 3-hydroxy-1-(4-arylpiperazin-1-yl)propan-1-one derivatives has been described through the reaction of an oxirane intermediate with an appropriate arylpiperazine. semanticscholar.orgnih.gov In a typical procedure, an intermediate, (oxiran-2-yl)methyl benzoate, is reacted with an arylpiperazine in a solvent like propan-2-ol. The reaction involves the nucleophilic attack of the piperazine nitrogen on the epoxide ring, followed by ring-opening to yield the desired product. semanticscholar.orgnih.gov This method allows for the incorporation of a wide range of substituted and unsubstituted aryl groups.

Similarly, heterocyclic substituents can be introduced using analogous synthetic strategies. For instance, the reaction with heteroarylpiperazines would yield 3-hydroxy-1-(4-heteroarylpiperazin-1-yl)propan-1-one derivatives. The synthesis of various 1-heteroaryl-3-(piperidin-4-yl)propan-1-one derivatives has been reported, showcasing the feasibility of coupling heterocyclic ketones with piperidine-containing side chains, a reaction extendable to piperazine analogs. nih.gov

| Reactant 1 | Reactant 2 | Product Class |

| (Oxiran-2-yl)methyl benzoate | Arylpiperazine | 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl benzoate |

| 3-Halo-1-propanone derivative | Heteroarylpiperazine | 1-(4-Heteroarylpiperazin-1-yl)-3-hydroxypropan-1-one |

Functionalization at Other Piperazine Positions

While modifications at the nitrogen atoms are most common, functionalization of the carbon atoms of the piperazine ring presents a more challenging yet valuable strategy for creating structural diversity. Direct C-H functionalization methods are an area of active research. mdpi.comnih.govencyclopedia.pubnih.gov These methods often employ transition metal catalysis or photoredox catalysis to activate the C-H bonds adjacent to the nitrogen atoms (α-positions). mdpi.comnih.govencyclopedia.pub

For N-Boc protected piperazines, direct α-lithiation followed by trapping with an electrophile is a viable approach to introduce substituents at the C2 position. mdpi.com Photoredox-mediated reactions have also been successfully used for the α-arylation and α-vinylation of N-Boc-piperazine. nih.gov Although direct application of these methods on this compound has not been extensively detailed, the principles can be extrapolated. The presence of the 3-hydroxypropanoyl group might influence the reactivity and regioselectivity of such C-H functionalization reactions.

| Reaction Type | Position of Functionalization | General Method |

| C-H Arylation | C2/C6 | Photoredox Catalysis |

| C-H Vinylation | C2/C6 | Photoredox Catalysis |

| C-H Acylation | C2 | α-Lithiation and Trapping |

Synthesis of Advanced Derivatives and Conjugates

The derivatization of this compound extends beyond simple substitutions to the construction of more complex molecular architectures and novel heterocyclic systems.

Incorporation into Hybrid Molecular Architectures

The piperazine scaffold is frequently used as a linker to create hybrid molecules that combine two or more pharmacophoric units. nih.govresearchgate.net This approach aims to develop compounds with multi-target activity or improved pharmacological profiles. Starting with this compound or its derivatives, hybrid molecules can be synthesized by coupling them to other biologically active moieties.

For example, a derivative of this compound could be linked to a known bioactive scaffold, such as a quinoline (B57606) or a benzothiazole, to generate novel hybrid compounds. nih.gov The synthesis of such hybrids often involves standard coupling reactions, such as amide bond formation or nucleophilic substitution, to connect the piperazine-containing fragment to the second molecular entity.

Cyclization Reactions Leading to Novel Heterocycles

The reactive functionalities within this compound and its derivatives can participate in intramolecular or intermolecular cyclization reactions to form new, often more complex, heterocyclic systems.

One potential cyclization pathway involves the reaction of a suitably functionalized derivative of this compound to form fused heterocyclic systems. For instance, a derivative with an appropriately positioned electrophilic center could undergo intramolecular cyclization with one of the piperazine nitrogens to form a bicyclic or bridged system. Research on radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds, mediated by manganese(III) acetate, has led to the synthesis of novel piperazine-substituted dihydrofurans, demonstrating the utility of piperazine amides in constructing new heterocyclic rings. nih.gov While not starting directly from this compound, this illustrates the potential for its derivatives to undergo similar transformations.

Another approach involves the construction of a new ring fused to the piperazine core. The synthesis of indazolo-piperazines has been achieved through a key Michael addition step to build the piperazine ring onto an existing indazole structure. mdpi.com This highlights the possibility of using derivatives of this compound in multi-step syntheses to create novel fused heterocyclic architectures.

| Starting Material Type | Reaction Type | Resulting Heterocycle |

| Unsaturated Piperazine Derivative | Radical Cyclization | Dihydrofuran-fused piperazine |

| Functionalized Piperazine Derivative | Intramolecular Cyclization | Fused bicyclic piperazine |

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 1 Piperazin 1 Yl Propan 1 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-acyl piperazine (B1678402) derivatives, NMR spectra can be complex due to conformational dynamics such as restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. beilstein-journals.orgrsc.org

One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are essential for unambiguously assigning the signals of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one.

¹H NMR: The proton spectrum is expected to show distinct signals for the hydroxypropyl chain and the piperazine ring. Due to the restricted amide bond rotation, the protons on the piperazine ring (typically found between 2.8 and 3.8 ppm) may appear as broad signals or multiple distinct sets of signals at room temperature. researchgate.netnih.gov Temperature-dependent NMR studies can help analyze these dynamic processes. beilstein-journals.orgrsc.org

¹³C NMR: The carbon spectrum will feature a characteristic signal for the amide carbonyl carbon (C=O) around 168-172 ppm. Signals for the carbons of the piperazine ring appear in the 40-50 ppm region, while the carbons of the hydroxypropyl side chain will be present at approximately 58 ppm (-CH₂-OH) and 35 ppm (-CH₂-C=O).

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the hydroxypropyl chain by showing correlations between the -CH₂-CH₂- protons and to trace the couplings between protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Interactive Table: Predicted NMR Assignments for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (C=O) | - | ~170 | H-2, H-2' |

| 2 (-CH₂-) | ~2.7 (t) | ~35 | C-1, C-3, C-2' |

| 3 (-CH₂-) | ~3.8 (t) | ~58 | C-2, C-1' |

| OH | Variable | - | C-3 |

| 2', 6' (Pip-CH₂) | ~3.6 (br s) | ~46 | C-1, C-3', C-5' |

| 3', 5' (Pip-CH₂) | ~2.9 (br s) | ~43 | C-2', C-6' |

| 4' (NH) | Variable | - | C-3', C-5' |

Note: Chemical shifts are approximate and can vary based on solvent and temperature. "Pip" refers to the piperazine ring. The numbering is illustrative: 1-3 for the propanone chain, 1'-6' for the piperazine ring.

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For derivatives of this compound, particularly its salts, ssNMR is a powerful tool.

Using techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to determine the protonation state of the piperazine ring. semanticscholar.org When the compound is formulated as a hydrochloride salt, for example, the second nitrogen atom (N-4') can be protonated. ¹⁵N-CP/MAS NMR is particularly sensitive to the chemical environment of nitrogen atoms. A significant downfield shift in the ¹⁵N signal confirms the presence of a protonated N-H⁺ group. semanticscholar.org This technique can distinguish between mono- and di-protonated species in salts prepared with different stoichiometric amounts of acid. semanticscholar.org Furthermore, analysis of ssNMR spectra can help characterize the conformation of the piperazine ring (e.g., chair vs. boat) and identify the presence of different polymorphic forms in the solid state.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peaks would confirm the presence of the hydroxyl (-OH), amide (C=O), and secondary amine (N-H) groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine in the piperazine ring typically appears in a similar region, around 3300 cm⁻¹. niscpr.res.in A strong, sharp absorption band around 1630-1650 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group (Amide I band). researchgate.net Other significant peaks include C-H stretching vibrations (2850-3000 cm⁻¹) and C-N stretching vibrations (1100-1300 cm⁻¹). niscpr.res.in

Interactive Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Secondary Amine | ~3300 | Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide I) | Tertiary Amide | 1630 - 1650 | Strong |

| N-H Bend | Secondary Amine | 1550 - 1640 | Medium |

| C-N Stretch | Amide/Amine | 1100 - 1300 | Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, which can be used to confirm the elemental composition of the molecule. semanticscholar.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation pathways. For piperazine derivatives, fragmentation typically involves the cleavage of bonds within the piperazine ring and the bonds connecting the ring to its substituents. xml-journal.net Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Cleavage of the piperazine ring: This leads to characteristic fragment ions with m/z values of 56, 70, and others, corresponding to different portions of the ruptured ring. xml-journal.net

Loss of the hydroxypropyl group: Cleavage of the C-N bond between the carbonyl carbon and the piperazine nitrogen.

Alpha-cleavage: Fission of the C-C bond adjacent to the carbonyl group.

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound or a suitable derivative would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Studies on similar N-acyl piperazine structures have shown that the piperazine ring typically adopts a stable chair conformation. beilstein-journals.orgresearchgate.net The analysis would also reveal the conformation of the acyl side chain relative to the ring. A critical aspect of the crystal structure analysis is the elucidation of the intermolecular interactions that govern the crystal packing. For this compound, hydrogen bonding is expected to be a dominant feature. The hydroxyl group (-OH) and the secondary amine (N-H) can both act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the solid.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. While this compound is itself an achiral molecule, these methods are indispensable for the analysis of its chiral derivatives. If a substituent is introduced on the propanone chain or the piperazine ring, creating a stereocenter, the resulting molecule can exist as a pair of enantiomers.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental method for confirming the presence of optical activity and determining the enantiomeric excess (ee) of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational preferences of chiral molecules. nih.gov By comparing experimental CD spectra with those predicted from quantum mechanical calculations, the absolute stereochemistry of chiral piperazine derivatives can be unambiguously assigned. acs.orgnih.gov These techniques are therefore crucial in the synthesis and characterization of enantiomerically pure drugs based on this scaffold.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of molecular systems. DFT methods are widely used for piperazine-containing compounds to achieve a balance between computational cost and accuracy in predicting molecular properties. researchgate.netdntb.gov.uanih.gov Methods like B3LYP are frequently paired with basis sets such as 6-311G or cc-pVQZ to optimize molecular geometries and calculate various parameters. researchgate.netnih.govresearchgate.net

The electronic structure of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one can be characterized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally implies higher reactivity.

In a typical DFT study, the HOMO of a piperazine (B1678402) derivative would likely be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine ring, while the LUMO might be distributed over the carbonyl group of the propanone chain, which acts as an electron-accepting site. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses multiple rotatable bonds, particularly within the hydroxypropanone side chain, and the piperazine ring can adopt different conformations, primarily the chair and boat forms. A Potential Energy Surface (PES) is a multidimensional map that represents the molecule's energy as a function of its geometry, allowing for the identification of stable conformers (local minima) and transition states. longdom.orgresearchgate.net

For the piperazine ring itself, the chair conformation is generally the most stable. However, the substituents can influence the energy landscape. nih.gov The rotation around the amide C-N bond is often restricted due to its partial double-bond character, leading to distinct and stable conformers. nih.gov A PES scan would involve systematically rotating key dihedral angles and calculating the energy at each point to map out the conformational space and identify the lowest-energy structures. scispace.comresearchgate.net

DFT calculations are highly effective in predicting spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net Theoretical predictions of ¹H and ¹³C NMR shifts for piperazine derivatives have shown strong correlation with experimental values. dntb.gov.uaresearchgate.net The predicted shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for this compound

| Atom Type | Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl | C=O | - | 170.5 |

| Methylene (α to C=O) | -CH₂-C=O | 2.65 | 38.0 |

| Methylene (β to C=O) | -CH₂-OH | 3.80 | 58.5 |

| Piperazine | N-CH₂ (adjacent to C=O) | 3.60 | 45.0 |

| Piperazine | N-CH₂ (distal from C=O) | 2.85 | 49.5 |

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment.

MD simulations of this compound would illuminate the flexibility of its constituent parts.

Piperazine Ring: The piperazine ring is not static and can undergo ring inversion, typically between two chair conformations. MD can be used to study the frequency and energy barrier of this process. nih.gov

Propanone Chain: The propanone side chain has several rotatable single bonds. Simulations would show the range of motion and preferred orientations of this chain relative to the piperazine ring. The flexibility can be quantified by calculating metrics such as the root-mean-square fluctuation (RMSF) of each atom from its average position. researchgate.net

Unusual NMR spectra observed in some N-substituted piperazines, such as the appearance of multiple broad singlets for the N-CH₂ protons, have been attributed to the slow interchange between different conformers on the NMR timescale. nih.gov This dynamic behavior, arising from both restricted amide bond rotation and piperazine ring inversion, can be explored in detail using MD simulations. nih.gov

The conformation of a flexible molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model solvent molecules (e.g., water) or use implicit solvent models to account for their effect. njit.edu

Studies on piperazine analogs have shown that while simple implicit solvent models may not significantly alter the location of conformational minima, the choice of solvent can have a strong effect on the relative energies and populations of different conformers. njit.edu For instance, dynamic NMR studies on other piperazine derivatives have demonstrated that the chemical shift differences between protons in different conformational states are highly dependent on the solvent used, indicating that the solvent environment directly influences the molecule's dynamic equilibrium. nih.gov Polar solvents would be expected to stabilize conformations with larger dipole moments by solvating charged or polar regions of the molecule, such as the hydroxyl and carbonyl groups.

In Silico Modeling of Molecular Interactions

Computational, or in silico, modeling has become an indispensable tool in modern medicinal chemistry for predicting how a molecule, such as this compound, might interact with biological targets. These theoretical studies provide critical insights into the molecular basis of a compound's potential activity, guiding further experimental research. For piperazine-containing molecules, computational approaches are widely used to explore their binding modes, interaction energies, and the structural features that govern their biological effects. nih.gov The piperazine ring is a common scaffold in many drugs due to its unique physicochemical properties, including its ability to form multiple hydrogen bonds and its structural rigidity, which are favorable for binding to biological targets. eurekaselect.com

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism and predicting the affinity between a molecule and its receptor. For derivatives of piperazine, docking studies are frequently employed to elucidate their interactions with various biological targets, such as enzymes or receptors. nih.govnih.gov

The process involves generating three-dimensional structures of both the ligand (e.g., a piperazine derivative) and the target protein. nih.gov Using sophisticated algorithms, the ligand is then placed into the binding site of the protein in numerous possible conformations. These poses are then scored based on the calculated binding energy, with lower energies typically indicating a more favorable interaction. researchgate.net For instance, in a study on piperazine-linked thiohydantoin derivatives as potential androgen antagonists, molecular docking was used to predict binding energies ranging from -9.30 to -11.1 kcal/mol. researchgate.net Similarly, docking studies on arylpiperazine derivatives with the androgen receptor have shown binding affinities of -7.1 and -7.5 kcal/mol. nih.gov

These simulations can reveal the most likely binding pose of a molecule, providing a static snapshot of the ligand-receptor complex. This information is invaluable for understanding how the compound might exert its biological effect. For example, docking studies on novel phenylpiperazine derivatives of 1,2-benzothiazine showed their ability to bind to both the DNA-Topo II complex and the minor groove of DNA, suggesting a potential anticancer mechanism. mdpi.com

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Once a plausible binding mode is predicted through docking, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is performed. The most significant of these are hydrogen bonds and hydrophobic interactions. The piperazine scaffold itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while any N-H groups can serve as donors. eurekaselect.com The hydroxyl (-OH) group in this compound is also a prime candidate for forming hydrogen bonds, both as a donor and an acceptor.

In computational studies of piperazine derivatives, the identification of specific amino acid residues involved in these interactions is a key outcome. For example, molecular docking of certain piperazine-containing compounds has revealed the formation of hydrogen bonds with specific residues in the target's active site. researchgate.net These directed interactions are often crucial for the stability and specificity of the binding.

Hydrophobic interactions also play a vital role. These occur between nonpolar regions of the ligand and the protein, such as aliphatic chains or aromatic rings. The propane (B168953) backbone and the piperazine ring of this compound can participate in such interactions. Studies on other piperazine derivatives have highlighted the importance of a combination of hydrogen, electrostatic, and hydrophobic interactions for forming a stable complex with their target. nih.gov

The table below summarizes the types of interactions commonly observed in computational studies of piperazine derivatives with their biological targets.

| Interaction Type | Description | Potential Moieties in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Hydroxyl group (-OH), Piperazine nitrogens, Carbonyl oxygen |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Propane backbone, Piperazine ring (aliphatic parts) |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. | Protonated piperazine nitrogens (at physiological pH), Polar carbonyl group |

Structure-Interaction Relationship (SIR) Studies at a Molecular Level

Structure-Interaction Relationship (SIR) studies, often explored through computational methods, aim to understand how specific structural features of a molecule contribute to its interactions with a target. This is closely related to the broader concept of Structure-Activity Relationships (SAR). nih.goveurekaselect.com By systematically modifying parts of a molecule in silico and observing the effect on its binding interactions, researchers can build a model that predicts the activity of new compounds.

For piperazine derivatives, SIR studies might involve analyzing how different substituents on the piperazine ring or modifications to the side chain affect the binding affinity and interaction profile. nih.gov For example, computational models can show that adding a bulky group at a certain position might lead to a steric clash with the receptor, while adding a hydrogen bond donor could introduce a new, favorable interaction. Quantitative Structure-Activity Relationship (QSAR) models are often developed to statistically correlate a compound's structural descriptors with its biological activity. nih.gov

These studies provide a molecular-level rationale for the observed activities of a series of compounds. For instance, research on aryl alkanol piperazine derivatives used 2D and 3D-QSAR models to identify the specific molecular descriptors that influence their antidepressant activities. nih.gov Such insights are fundamental for the rational design of new molecules with improved potency and selectivity. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Synthetic Building Block in Multistep Organic Syntheses

The utility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one as a synthetic building block stems from the distinct reactivity of its functional groups. The secondary amine within the piperazine (B1678402) ring, the terminal hydroxyl group, and the amide carbonyl each provide avenues for further chemical transformations, making it a versatile precursor in the synthesis of a wide array of more complex molecules.

The N-acylpiperazine structure of this compound makes it an excellent starting point for the synthesis of complex heterocyclic systems. The secondary amine of the piperazine ring can undergo a variety of cyclization reactions with suitable reagents to form fused or spirocyclic systems. For instance, reactions with bifunctional electrophiles can lead to the formation of larger ring systems or bridged architectures.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by the piperazine nitrogen or another nucleophile to form a new heterocyclic ring. The ability to form such complex structures is highly valuable in the development of novel therapeutic agents and other functional organic molecules. The piperazine nucleus is a common feature in many marketed drugs, highlighting the importance of synthetic routes to diverse piperazine-containing heterocyclic systems. nih.gov

| Reactant/Reaction Condition | Potential Heterocyclic Product | Key Transformation |

|---|---|---|

| Dihaloalkanes (e.g., 1,2-dibromoethane) | Fused bicyclic piperazine derivatives | N-alkylation and intramolecular cyclization |

| Phosgene or its equivalents | Piperazine-fused ureas or carbamates | N-acylation and cyclization |

| Activation of hydroxyl group followed by intramolecular cyclization | Oxazinopiperazines or similar bridged systems | Conversion of -OH to a leaving group and subsequent intramolecular N-alkylation |

This compound is a valuable intermediate for the synthesis of polyfunctional amines and amides. The secondary amine of the piperazine ring can be readily acylated, alkylated, or arylated to introduce a wide range of functional groups. mdpi.comacgpubs.org For example, reaction with various acyl chlorides or carboxylic acids can yield a library of N-substituted piperazine amides with diverse properties. acgpubs.org

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further functionalization. Alternatively, it can be converted to an amine via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine or azide (B81097) and subsequent reduction. acs.org These transformations allow for the introduction of additional amine or amide functionalities, leading to the creation of polyfunctional molecules with potential applications in drug discovery and materials science. The synthesis of such polyfunctional amines and amides is a common strategy to modulate the physicochemical properties and biological activity of a lead compound. acs.org

| Functional Group Targeted | Reaction Sequence | Resulting Functionality |

|---|---|---|

| Secondary Amine (Piperazine) | Acylation with functionalized carboxylic acids | N-acyl piperazine with additional functional groups |

| Secondary Amine (Piperazine) | Reductive amination with aldehydes/ketones | N-alkyl piperazine with additional functional groups |

| Hydroxyl Group | Oxidation to carboxylic acid, followed by amide coupling | Terminal amide functionality |

| Hydroxyl Group | Conversion to amine (e.g., via mesylation and amination) | Terminal primary amine functionality |

Integration into Polymer Structures and Functional Materials

The bifunctional nature of this compound, possessing both a secondary amine and a hydroxyl group, makes it a suitable monomer for incorporation into polymer structures. Both the amine and hydroxyl groups can participate in polymerization reactions, such as polycondensation or polyaddition, to form polyesters, polyamides, polyurethanes, or other polymer backbones.

For instance, the hydroxyl group can react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains, while the secondary amine can react with diacyl chlorides to form polyamide chains. The presence of the piperazine ring within the polymer backbone can impart specific properties to the resulting material, such as improved thermal stability, altered solubility, and the ability to chelate metal ions. Such piperazine-containing polymers have been explored for various applications, including as antimicrobial materials and for biomedical applications. researchgate.netrsc.orglookchem.com The hydroxyl group also provides a site for post-polymerization modification, allowing for the grafting of other molecules onto the polymer chain to create functional materials with tailored properties. rsc.org

Development of Specialized Reagents and Catalytic Ligands

Piperazine derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of the two nitrogen atoms to coordinate with metal centers. tandfonline.comnih.gov this compound can be modified to create specialized reagents and catalytic ligands. The secondary amine can be functionalized with various coordinating groups, such as pyridyl, phosphinyl, or other heterocyclic moieties, to create multidentate ligands.

The hydroxyl group can also be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture. The specific geometry and electronic properties of the resulting metal complexes can be fine-tuned by altering the substituents on the piperazine ring, leading to the development of highly selective and efficient catalysts for a variety of organic transformations. The use of piperazine as a ligand in palladium-catalyzed cross-coupling reactions has been reported, highlighting the potential of such derivatives in catalysis. organic-chemistry.orgresearchgate.net

Molecular Mechanistic Investigations Non Clinical Focus

Fundamental Studies of Molecular Recognition and Binding Events

No specific studies on the molecular recognition and binding events of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one were identified. Research on similar piperazine-containing molecules suggests that the piperazine (B1678402) ring can be crucial for interactions with biological targets, but direct evidence for the title compound is absent.

In Vitro Enzyme Inhibition Mechanisms and Kinetics

There is no available data from in vitro studies detailing the enzyme inhibition mechanisms or kinetics of this compound. While derivatives of this compound have been investigated as potential enzyme inhibitors, no such information exists for the specific molecule .

Receptor Interaction Profiles and Binding Affinities (Molecular Level)

Specific receptor interaction profiles and binding affinities for this compound at a molecular level have not been reported in the scientific literature. Studies on analogous compounds, such as certain arylpiperazine derivatives, have shown affinity for various receptors, including serotonin and dopamine receptors, but this cannot be directly attributed to this compound.

Characterization of Molecular Targets and Binding Sites

The specific molecular targets and binding sites for this compound have not been characterized. While computational docking studies have been performed on other piperazine derivatives to predict their binding sites, no such research has been published for this compound.

Biochemical Pathway Modulation at a Molecular Level

Information regarding the modulation of biochemical pathways at a molecular level by this compound is not available. The broader class of piperazine derivatives is known to affect various signaling pathways, but specific data for this compound is lacking.

High-Throughput Screening as a Tool for Mechanistic Probe Discovery

There is no evidence in the scientific literature to suggest that this compound has been utilized as a tool in high-throughput screening campaigns for the discovery of mechanistic probes. High-throughput screening is a common method in drug discovery to identify compounds that interact with specific biological targets.

Despite a thorough search of scientific literature and databases, no specific research findings concerning the molecular mechanistic investigations of this compound could be located. The information requested for each section of the provided outline is not available in the public domain. Further research would be required to elucidate the biochemical and molecular properties of this specific compound.

Future Research Directions and Emerging Avenues

Development of Highly Enantioselective Synthetic Pathways

The presence of a chiral center at the hydroxyl-bearing carbon in 3-Hydroxy-1-(piperazin-1-yl)propan-1-one makes the development of stereoselective synthetic routes a paramount objective. Future research will likely focus on creating highly enantioselective pathways to access specific stereoisomers, which is crucial for pharmacological applications where enantiomers can exhibit different biological activities.

Promising approaches include:

Asymmetric Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding β-aminoketone precursor could provide access to the chiral amino alcohol with high enantiomeric excess. A recent study demonstrated the synthesis of a piperazine-containing amino alcohol with an enantiomeric ratio of 99.6:0.4, highlighting the potential of this method. acs.org

Catalytic Asymmetric Allylic Alkylation: Palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones has been shown to produce highly enantioenriched tertiary piperazine-2-ones. nih.govcaltech.edu Subsequent functional group manipulation could yield the desired chiral this compound. This method provides an opportunity to create stereochemically rich piperazines for drug discovery. caltech.edu

Metalloenamine Chemistry: The diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes presents another powerful strategy. nih.gov Subsequent reduction of the resulting β-hydroxy-N-sulfinyl imine can provide both syn- and anti-1,3-amino alcohol derivatives with high diastereomeric ratios, a key structural feature of the target molecule. nih.gov

These advanced catalytic methods are expected to supplant classical resolution techniques, offering more efficient and atom-economical routes to enantiomerically pure this compound.

Exploration of Novel Cascade Reactions and Multi-Component Syntheses

To improve synthetic efficiency and reduce waste, future research will increasingly explore cascade reactions and multi-component reactions (MCRs) for the construction of the this compound scaffold. These strategies allow for the formation of multiple chemical bonds in a single operation, streamlining the synthetic process.

Key areas of exploration include:

One-Pot Domino Reactions: A one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization has been successfully used to synthesize piperazin-2-ones with high enantioselectivity. acs.org Adapting such a strategy could enable a rapid and stereocontrolled synthesis of precursors to this compound.

Isocyanide-Based MCRs: Multi-component reactions, particularly those utilizing isocyanides like the Ugi reaction, are well-suited for creating libraries of complex molecules. nih.govorganic-chemistry.org The split-Ugi methodology, which is suitable for bis-secondary diamines like piperazine (B1678402), offers great potential for generating chemical diversity around the piperazine core. nih.gov

Palladium-Catalyzed Annulation: A one-pot, three-component synthesis of highly substituted piperazines has been developed using an SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates. acs.org This yields products with excellent stereoselectivity and could be adapted for the synthesis of complex piperazine derivatives. acs.org

These innovative synthetic approaches will be instrumental in the efficient and diversity-oriented synthesis of novel analogs of this compound.

Integration with Machine Learning for De Novo Design and Prediction of Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new chemical entities. For this compound, these computational tools offer powerful new avenues for exploration.

Future directions in this area involve:

De Novo Molecular Design: Machine learning models can be trained on vast datasets of known molecules and their properties to generate novel molecular structures with desired characteristics. This can be used to design new derivatives of this compound with optimized pharmacological profiles or material properties.

Reactivity Prediction: AI algorithms can predict the outcomes of complex chemical reactions with high accuracy, often outperforming human chemists. drugtargetreview.comsciencedaily.com By treating reactants as one "language" and products as another, ML models can learn the rules of chemical reactivity from millions of published reactions. drugtargetreview.comsciencedaily.com This predictive power can accelerate the discovery of efficient synthetic routes and identify potential side reactions, saving significant time and resources in the lab. sciencedaily.comtechnologynetworks.com

In Silico Screening: Trained neural networks can be used for efficient in silico screening of virtual libraries to identify suitable substrates and reaction conditions for desired transformations. digitellinc.com This allows researchers to prioritize experiments and focus on the most promising synthetic strategies.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a compound, including its crystal structure and polymorphism (the ability to exist in multiple crystalline forms), are critical for its application, particularly in pharmaceuticals. Future research on this compound will require a thorough investigation of its solid-state behavior.

Key research avenues include:

Single-Crystal X-ray Diffraction: This technique is essential for unambiguously determining the three-dimensional structure of the molecule, including the conformation of the piperazine ring (typically a chair conformation) and the stereochemistry of the chiral center. wm.edunih.gov

Polymorph Screening: A systematic screening for polymorphs, pseudo-polymorphs (solvates), and conformers is crucial. rsc.orgresearchgate.net Different solid forms can exhibit distinct physical properties such as solubility, stability, and bioavailability. Crystallization from various solvents and under different conditions can reveal these different forms. rsc.orgresearchgate.net

Spectroscopic and Thermal Analysis: Techniques like temperature-dependent NMR spectroscopy can be used to study the conformational behavior of the molecule in solution, analyzing rotational barriers of amide bonds and the interconversion of piperazine chair conformations. rsc.org Calorimetric analysis can help determine the thermodynamic relationships between different polymorphs. rsc.orgresearchgate.net

A comprehensive understanding of the solid-state landscape of this compound and its derivatives is vital for controlling their physical properties and ensuring the reproducibility of their performance.

Expanding Roles in Sustainable Chemistry and Biocatalysis

In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable and environmentally benign methods for the synthesis of this compound. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool in this regard.

Emerging opportunities in this field include:

Lipase-Catalyzed Kinetic Resolution: Lipases are robust enzymes widely used for the kinetic resolution of racemic alcohols. jocpr.comnih.gov This can be achieved through enantioselective acylation of the alcohol or hydrolysis of the corresponding ester. mdpi.com This biocatalytic approach can provide access to enantiomerically pure (S)- or (R)-3-hydroxy-1-(piperazin-1-yl)propan-1-one under mild reaction conditions. mdpi.comnih.gov

Chemoenzymatic Synthesis: Combining enzymatic reactions with traditional chemical synthesis can create highly efficient and selective routes. For instance, a biocatalytic reduction could be used to create the chiral alcohol, followed by chemical steps to complete the synthesis of the final molecule. This approach has been successfully applied to the synthesis of complex piperidines and other N-heterocycles. nih.govmdpi.com

Continuous Flow Synthesis: Integrating these synthetic steps into a continuous one-flow system can further enhance efficiency, reduce waste, and allow for safer handling of reagents. rsc.org This approach is increasingly being adopted for the synthesis of active pharmaceutical ingredients. rsc.org

By embracing biocatalysis and other green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while providing efficient access to this valuable chemical entity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Hydroxy-1-(piperazin-1-yl)propan-1-one?

The synthesis typically involves reacting piperazine derivatives with a carbonyl precursor. A common method uses 3-chloropropan-1-one and piperazine under basic conditions (e.g., NaOH or KOH) in polar solvents like ethanol or methanol at 60–80°C . Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the carbonyl group and controlling stoichiometry to minimize side products. Post-reaction purification via recrystallization or column chromatography is critical to isolate the compound in >95% purity.

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the presence of the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and the hydroxypropanone moiety (δ ~4.2 ppm for the hydroxyl group) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 172.23 (C₈H₁₆N₂O₂) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with UV detection at 210–220 nm.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from structural analogs (e.g., 4-methylpiperazine derivatives) or assay variability. To address this:

- Structural Validation: Ensure the compound is free of impurities (e.g., unreacted piperazine) using tandem MS/MS and elemental analysis .

- Assay Standardization: Use isogenic cell lines or recombinant enzyme systems to control for biological variability. For example, conflicting reports on its anticancer activity may stem from differences in cell line sensitivity (e.g., IC₅₀ variations in MCF-7 vs. HeLa cells) .

- Comparative Studies: Benchmark against structurally similar compounds like 3-(4-methylpiperazin-1-yl)propan-1-amine to isolate the role of the hydroxyl group .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Industrial-scale synthesis requires:

- Continuous Flow Reactors: These enhance heat/mass transfer and reduce side reactions (e.g., over-oxidation) compared to batch reactors .

- In-Line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.

- Automated Purification: Simulated moving bed (SMB) chromatography improves separation efficiency for large batches .

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The hydroxyl group’s hydrogen-bonding capacity is critical for binding affinity .

- QSAR Modeling: Correlate substituent effects (e.g., electron-donating groups on the piperazine ring) with activity trends. For example, adding methyl groups may improve lipophilicity and blood-brain barrier penetration .

Methodological Challenges

Q. How should researchers address low yields in nucleophilic substitution reactions involving the piperazine ring?

- Solvent Optimization: Use aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce side reactions .

- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Temperature Gradients: Gradual heating (40°C → 80°C) prevents decomposition of thermally sensitive intermediates .

Q. What experimental controls are essential when evaluating this compound’s neuropharmacological effects?

- Positive/Negative Controls: Include known modulators (e.g., haloperidol for dopamine receptors) and vehicle-only groups.

- Metabolic Stability Tests: Assess hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) to rule out false negatives in in vivo studies .

- Off-Target Screening: Use panels like Eurofins’ CEREP to evaluate selectivity across 100+ targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.